1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring both thiazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and related fields.
Preparation Methods
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a suitable linker, such as a methylene group, using reagents like formaldehyde or paraformaldehyde under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: This compound has a similar thiazole ring but lacks the pyrazole moiety, resulting in different biological activities.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine: The ethyl group in place of the methyl group can lead to variations in chemical reactivity and biological properties.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: The position of the methyl group on the thiazole ring affects the compound’s overall structure and function.
The uniqueness of this compound lies in its combined thiazole and pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-8(11-6)4-12-3-7(9)2-10-12/h2-3,5H,4,9H2,1H3 |
InChI Key |
CSNRSUKAHOYYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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